2-{[3-tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]oxy}-1-(4-phenylpiperazin-1-yl)ethan-1-one
Description
The compound 2-{[3-tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]oxy}-1-(4-phenylpiperazin-1-yl)ethan-1-one features a hybrid heterocyclic architecture. Its core consists of:
- A pyrazole ring substituted at position 3 with a tert-butyl group and at position 1 with a 4,6-dimethylpyrimidin-2-yl moiety.
- An ether linkage (oxy group) connecting the pyrazole to an ethanone backbone.
- A 4-phenylpiperazine group attached to the ethanone carbonyl.
The tert-butyl and dimethylpyrimidine groups may enhance metabolic stability and binding affinity through steric and hydrophobic interactions .
Properties
IUPAC Name |
2-[5-tert-butyl-2-(4,6-dimethylpyrimidin-2-yl)pyrazol-3-yl]oxy-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O2/c1-18-15-19(2)27-24(26-18)31-23(16-21(28-31)25(3,4)5)33-17-22(32)30-13-11-29(12-14-30)20-9-7-6-8-10-20/h6-10,15-16H,11-14,17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBKIISCZQKKOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C(C)(C)C)OCC(=O)N3CCN(CC3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs from Patent Literature
A European patent application () discloses compounds with structural similarities, particularly in their piperazine and heterocyclic components:
Comparative Analysis
Core Heterocycles
- The target compound utilizes a pyrazole-pyrimidine scaffold, whereas analogs in employ a pyrido-pyrimidinone core. The pyrazole’s conformational rigidity may favor selective receptor interactions, while the pyrido-pyrimidinone’s fused ring system could enhance planarity and π-π stacking .
Piperazine Modifications
- In contrast, the patent analogs feature smaller substituents (e.g., methyl or hydrogen), which may reduce steric hindrance and alter pharmacokinetic profiles .
Substituent Effects
- The tert-butyl group on the pyrazole likely increases metabolic stability by shielding labile sites from oxidative enzymes.
- The 1,3-benzodioxol-5-yl group in patent analogs may enhance electron-rich interactions (e.g., with receptors requiring polar or aromatic contacts) but could also increase polarity and reduce blood-brain barrier penetration compared to the target’s phenylpiperazine .
Implications of Structural Differences
Pharmacological Activity
- Piperazine-containing compounds often target CNS receptors (e.g., antipsychotics or antidepressants). The phenylpiperazine moiety in the target may confer affinity for serotonin (5-HT) or dopamine receptors.
- Pyrido-pyrimidinones in are typically associated with kinase inhibition or antimicrobial activity, highlighting how core heterocycles dictate target selectivity .
Physicochemical Properties
- Conversely, the pyrido-pyrimidinone core in analogs may increase water solubility due to its fused aromatic system and ketone group .
Methodological Considerations
The structural determination of such complex molecules often relies on X-ray crystallography refined via programs like SHELXL (). For example:
- SHELXL’s robust handling of disordered substituents (e.g., tert-butyl groups) ensures accurate modeling of steric effects.
- The program’s ability to refine twinned or high-resolution data is critical for resolving intricate heterocyclic systems .
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